N'-[(1Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with a complex structure that includes a pyrrole ring and a benzenecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 3-methylbenzaldehyde with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- N’-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
N’-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a benzenecarbohydrazide moiety sets it apart from similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-15-7-6-8-16(13-15)14-20-21-19(23)17-9-2-3-10-18(17)22-11-4-5-12-22/h2-14H,1H3,(H,21,23)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODXGUHXLQXGL-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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